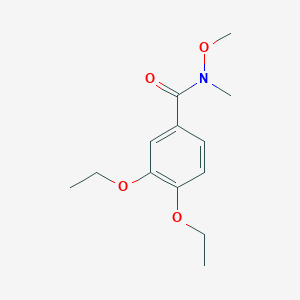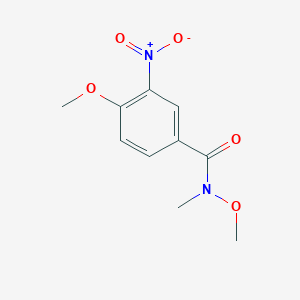![molecular formula C15H20N2O5S B6340093 {1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221343-10-7](/img/structure/B6340093.png)
{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, also known as 5-methanesulfonamido-2-(3,4-dimethoxyphenyl)ethyl-1H-imidazole, is a small organic molecule that has a variety of applications in scientific research. 5-methanesulfonamido-2-(3,4-dimethoxyphenyl)ethyl-1H-imidazole is a versatile compound that can be used for many different types of experiments, including synthesis, biochemical and physiological studies, and drug development. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-methanesulfonamido-2-(3,4-dimethoxyphenyl)ethyl-1H-imidazole.
科学的研究の応用
Synthetic Methodologies and Derivatives Creation Research into the compound "{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol" and similar structures has led to various synthetic methodologies aimed at creating derivatives for different scientific applications. For instance, the work by Mizuno et al. (2006) demonstrates efficient synthesis routes for related compounds, highlighting the use of methanesulfonyl as a protective group to enable high-yield production of novel compounds (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, as researched by Shankar et al. (2011), shed light on the complexation capabilities of related sulfonate-containing structures, offering insights into their potential for forming intricate molecular assemblies (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Catalytic and Kinetic Studies The compound's structural motif is also explored in catalytic and kinetic studies. Peng et al. (2013) delved into the transesterification of methyl acetate with ethanol catalyzed by an ionic liquid containing the imidazolium group, which shares structural similarities with the compound . This research offers valuable data on reaction kinetics and the effects of catalysis conditions, contributing to the broader understanding of such reactions in synthetic organic chemistry (Peng, Cui, Zhang, Feng, Tian, & Xue, 2013).
Potential for COX-2 Inhibition A notable application of a structurally related compound is its potential for selective COX-2 inhibition, as explored by Tabatabai, Rezaee, and Kiani (2012). The synthesis of "{1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl}methanol" and its docking studies suggested favorable selectivity towards the COX-2 enzyme, hinting at therapeutic potentials minus the gastrointestinal side effects associated with traditional NSAIDs (Tabatabai, Rezaee, & Kiani, 2012).
Fluorescence Properties and Metal Complexation Furthermore, the synthesis and fluorescence properties of Zn2+ fluorescent probes based on benzimidazol derivatives indicate the potential use of similar compounds in sensing and detection applications. The research by Zheng Wen-yao (2012) demonstrates the ability of these compounds to coordinate with metals, resulting in significant fluorescence, which could be harnessed for bioimaging or analytical purposes (Zheng Wen-yao, 2012).
特性
IUPAC Name |
[3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-21-13-5-4-11(8-14(13)22-2)6-7-17-12(10-18)9-16-15(17)23(3,19)20/h4-5,8-9,18H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACXAUAKQSPSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CN=C2S(=O)(=O)C)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
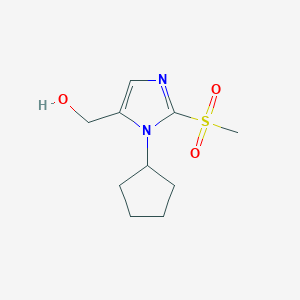
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)
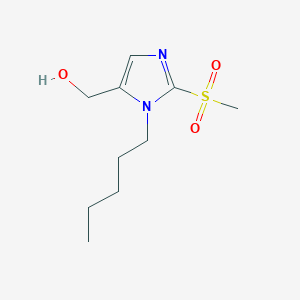
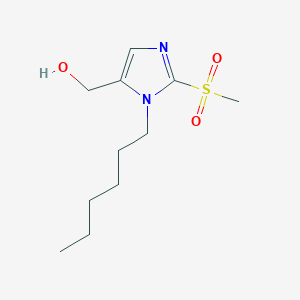
![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)
